
(1S,2S)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexanamine is a chiral amine compound featuring a cyclohexane ring substituted with a 2,5-dimethylpyrrole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexanamine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Cyclohexane Ring Formation: The cyclohexane ring can be constructed through a Diels-Alder reaction between a diene and a dienophile.
Coupling of Pyrrole and Cyclohexane: The pyrrole and cyclohexane rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S,2S) enantiomer, which can be achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-efficiency, scalability, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the amine group or the pyrrole ring, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the pyrrole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced amine or pyrrole derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
Enzyme Inhibition: The compound can inhibit specific enzymes, making it a valuable tool in biochemical studies.
Receptor Binding: It can bind to certain receptors, influencing biological pathways and processes.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting neurological disorders.
Therapeutic Agents: It has potential as a therapeutic agent due to its ability to interact with biological targets.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may serve as a precursor for agrochemicals, enhancing crop protection and yield.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and influencing downstream pathways. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexanamine: The enantiomer of the compound, with different stereochemistry.
2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexanone: A ketone derivative with similar structural features.
2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexanol: An alcohol derivative with similar structural features.
Uniqueness
(1S,2S)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexanamine is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The presence of the 2,5-dimethylpyrrole group also imparts distinct chemical properties, making it a valuable compound in various applications.
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(1S,2S)-2-(2,5-dimethylpyrrol-1-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h7-8,11-12H,3-6,13H2,1-2H3/t11-,12-/m0/s1 |
InChI Key |
MVHWBCPGJWWEQG-RYUDHWBXSA-N |
Isomeric SMILES |
CC1=CC=C(N1[C@H]2CCCC[C@@H]2N)C |
Canonical SMILES |
CC1=CC=C(N1C2CCCCC2N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


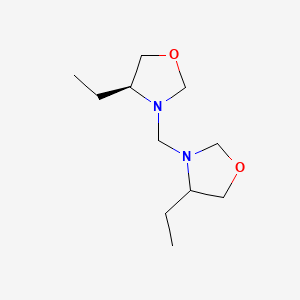

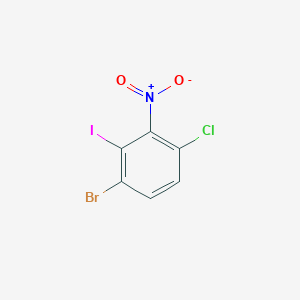
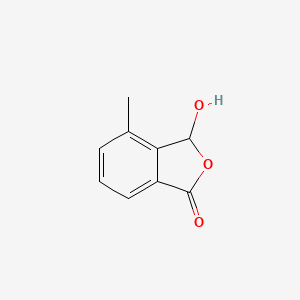

![2-Bromo-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12872285.png)
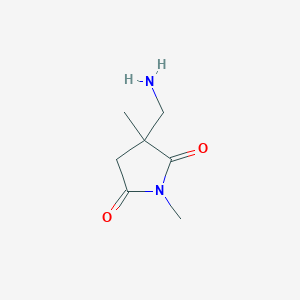



![(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide](/img/structure/B12872333.png)
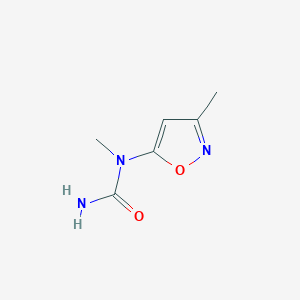
![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)

